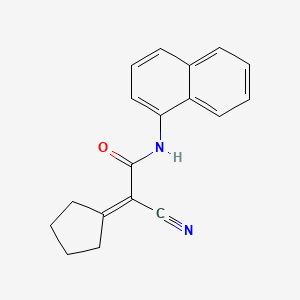
1-methyl-4-(1-naphthylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(1-naphthylacetyl)piperazine, also known as MNPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNPA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学的研究の応用
1-methyl-4-(1-naphthylacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. 1-methyl-4-(1-naphthylacetyl)piperazine has also been investigated for its potential use as a cognitive enhancer, as it has been shown to improve memory and learning in animal studies.
作用機序
The exact mechanism of action of 1-methyl-4-(1-naphthylacetyl)piperazine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. 1-methyl-4-(1-naphthylacetyl)piperazine has also been shown to modulate glutamate transmission, which may be involved in its cognitive enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to affect several other physiological processes. 1-methyl-4-(1-naphthylacetyl)piperazine has been shown to increase neurogenesis, or the formation of new neurons, in the hippocampus, a brain region involved in learning and memory. 1-methyl-4-(1-naphthylacetyl)piperazine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
1-methyl-4-(1-naphthylacetyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-methyl-4-(1-naphthylacetyl)piperazine also exhibits a range of biological activities, making it a versatile tool for studying various physiological and pathological processes. However, 1-methyl-4-(1-naphthylacetyl)piperazine has some limitations for lab experiments, including its relatively low potency and selectivity for certain neurotransmitter systems.
将来の方向性
There are several future directions for research on 1-methyl-4-(1-naphthylacetyl)piperazine. One area of interest is its potential use as a therapeutic agent for psychiatric disorders, such as schizophrenia and depression. Further studies are needed to elucidate the exact mechanism of action of 1-methyl-4-(1-naphthylacetyl)piperazine and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use as a cognitive enhancer, particularly in the aging population. Finally, 1-methyl-4-(1-naphthylacetyl)piperazine may have potential applications in other areas of research, such as neurodegenerative diseases and drug addiction.
合成法
1-methyl-4-(1-naphthylacetyl)piperazine can be synthesized by reacting 1-naphthylacetic acid with 1-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and requires careful monitoring of the reaction conditions to ensure the formation of the desired product.
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-9-11-19(12-10-18)17(20)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKHACCBAXTZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

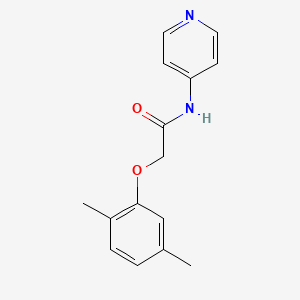
![4-methoxy-N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5747102.png)
![N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5747115.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)
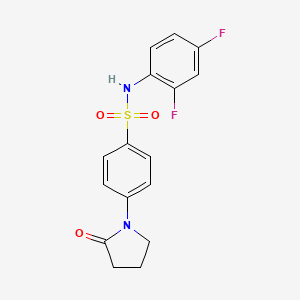
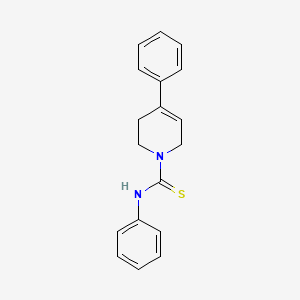

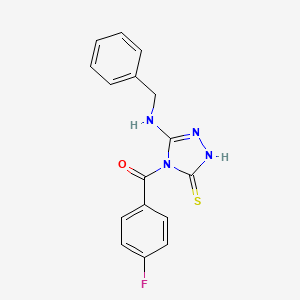
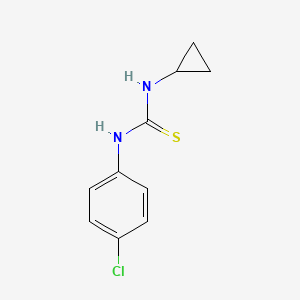
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
